![molecular formula C21H22N2O2 B14176616 N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide CAS No. 883954-41-4](/img/structure/B14176616.png)
N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functionalization to introduce the butanamide group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered electronic and steric properties, which can significantly impact their biological activities and applications.
Aplicaciones Científicas De Investigación
N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)methyl)benzamide
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide stands out due to its unique quinoline core structure, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
883954-41-4 |
|---|---|
Fórmula molecular |
C21H22N2O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide |
InChI |
InChI=1S/C21H22N2O2/c1-4-8-18(24)22-21-19(15-10-7-9-14(2)13-15)20(25)16-11-5-6-12-17(16)23(21)3/h5-7,9-13H,4,8H2,1-3H3,(H,22,24) |
Clave InChI |
NUMGXOOOAAAGLX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=CC(=C3)C |
Solubilidad |
13.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



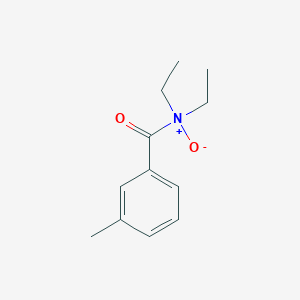
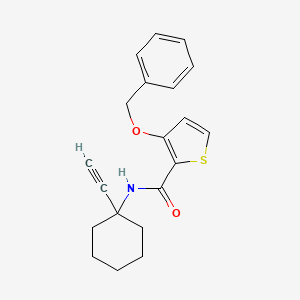

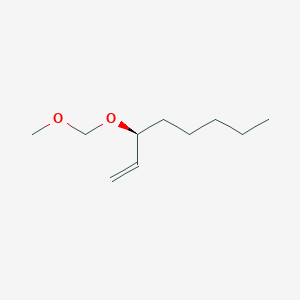
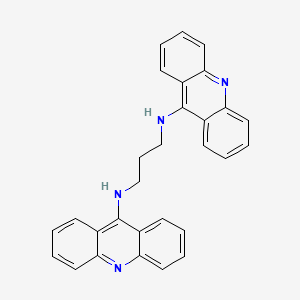


![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)
![7'-Fluorospiro[cyclohexane-1,3'-indole]](/img/structure/B14176588.png)
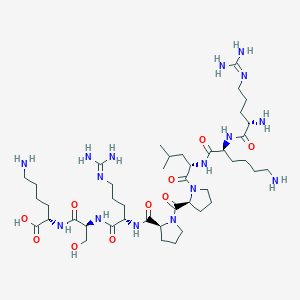

![Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)
